molecular formula C10H18O5S B3068429 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate CAS No. 503551-84-6

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B3068429
CAS No.: 503551-84-6
M. Wt: 250.31 g/mol
InChI Key: RZMMCJVHNHRFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate is a chemical compound with the molecular formula C10H18O5S and a molecular weight of 250.32 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a methanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate can be synthesized through a multi-step process involving the formation of the spirocyclic structure followed by the introduction of the methanesulfonate group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The spirocyclic structure can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: The major products are substituted spirocyclic compounds with various functional groups.

    Oxidation Reactions: The major products include ketones, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: The major products are alcohols and other reduced derivatives.

Scientific Research Applications

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate involves its reactivity

Properties

IUPAC Name

1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMMCJVHNHRFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Reactant of Route 2
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Reactant of Route 3
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Reactant of Route 4
Reactant of Route 4
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Reactant of Route 5
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
Reactant of Route 6
1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.